molecular formula C17H13N5O3S B2837391 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034503-96-1

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2837391
CAS No.: 2034503-96-1
M. Wt: 367.38
InChI Key: MLFFMOJOIHPMFJ-UHFFFAOYSA-N
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Description

“N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound. It incorporates a bicyclic cytosine analogue 7,8-dihydropyrido[2,3-d]pyrimidin-2-one . This compound is known for its significant enhancement of DNA duplex stability .


Synthesis Analysis

The synthesis of such compounds often involves the fusion of a pyridine and a pyrimidine ring . The specific synthesis process for this compound is not available in the retrieved papers.


Molecular Structure Analysis

The molecular structure of this compound involves a bicyclic cytosine analogue 7,8-dihydropyrido[2,3-d]pyrimidin-2-one (X), in which the N4 and C5 atoms are linked via a cis-propenyl unit . The additional ring of the base is stacked on the thymine bases at the 5′-side and overall exhibits greatly enhanced stacking interactions .

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of various derivatives of pyrimidine and thiazole compounds involves innovative methodologies that yield products with potential biological activities. These syntheses often employ key intermediates like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, leading to compounds with diverse pharmacological potentials (Abu‐Hashem et al., 2020).

Anticancer Activities

  • Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating the potential for developing new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).
  • Some pyrimidine derivatives clubbed with thiazolidinone exhibit promising anticancer activity, particularly against cervical cancer cell lines, indicating their potential as lead compounds for further anticancer drug development (Verma & Verma, 2022).

Antimicrobial Activities

  • New pyrimidine and thiophene derivatives have been synthesized and shown to possess antibacterial and anti-inflammatory activities, underscoring the significance of these compounds in developing new antimicrobial therapies (Lahsasni et al., 2018).

Enabling Stem Cell Research

  • The small molecule thiazovivin is known to improve the generation of human induced pluripotent stem cells from fibroblasts, demonstrating the compound's utility in stem cell research and regenerative medicine (Ries et al., 2013).

Drug Design and QSAR Studies

  • Design, synthesis, and QSAR studies of compounds derived from benzothiazole and pyrazol-5-ones have revealed a new class of promising antibacterial agents, highlighting the role of computational and synthetic chemistry in drug discovery (Palkar et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its potential uses in biotechnology, such as in DNA microarrays and as therapeutic agents . Its ability to increase the duplex stability when they hybridize to the defined target sequences on DNA or RNA makes it a promising candidate for these applications .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S/c23-15(10-3-4-12-13(8-10)26-9-20-12)19-6-7-22-16(24)11-2-1-5-18-14(11)21-17(22)25/h1-5,8-9H,6-7H2,(H,19,23)(H,18,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFFMOJOIHPMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CC4=C(C=C3)N=CS4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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